N-(4-butylphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3OS/c1-4-5-6-19-7-9-20(10-8-19)25-22(27)16-28-23-24-11-12-26(23)21-14-17(2)13-18(3)15-21/h7-15H,4-6,16H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSPATDTUZNBLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the imidazole ring and the subsequent attachment of the butylphenyl and dimethylphenyl groups. Common synthetic routes include:
Formation of the Imidazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Butylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the butyl group is introduced to the phenyl ring.
Attachment of the Dimethylphenyl Group: Similar to the butylphenyl group, this step may involve Friedel-Crafts alkylation or other suitable methods.
Formation of the Sulfanylacetamide Linkage: This step typically involves the reaction of a thiol with an acetamide precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring and other functional groups can be reduced under appropriate conditions.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under suitable conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(4-butylphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The imidazole ring, in particular, plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its 4-butylphenyl substituent and imidazole-sulfanyl-acetamide core. Below is a detailed comparison with key analogs:
Enzyme Inhibitors
Key Findings :
- Replacement of the 4-butylphenyl group with a hydroxyacetamide (as in ) enhances urease binding affinity due to hydrogen-bonding interactions with the enzyme’s active site.
- The benzimidazole analog () shows higher elastase inhibition than imidazole derivatives, attributed to extended aromatic stacking .
Crystallographic and Structural Analogs
Biological Activity
N-(4-butylphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a distinctive structure comprising:
- Butylphenyl Group : Enhances lipophilicity.
- Imidazole Ring : Known for biological activity, particularly in enzyme inhibition.
- Sulfanyl Linkage : Contributes to the compound's reactivity and interaction with biological targets.
The IUPAC name is N-(4-butylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide, with the chemical formula .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The imidazole ring plays a crucial role in binding affinity and specificity towards various enzymes and receptors. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activities, influencing signal transduction pathways.
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through:
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs).
- Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress and subsequent cell death .
Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial activity against various pathogens. The mechanism involves:
- Disruption of microbial cell membranes.
- Inhibition of biofilm formation.
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It appears to enhance neuronal survival by:
Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound on breast cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 10 μM. Mechanistic studies revealed activation of caspase pathways leading to apoptosis.
Study 2: Antimicrobial Activity
In vitro testing against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL. The study suggested that the sulfanyl group enhances its interaction with bacterial membranes.
Data Table: Biological Activities Summary
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing N-(4-butylphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide?
The synthesis typically involves multi-step reactions:
- Imidazole core formation : Condensation of 3,5-dimethylphenyl-substituted glyoxal with thiourea derivatives under acidic conditions .
- Sulfanyl-acetamide linkage : Thiol-alkylation using 2-chloroacetamide intermediates in the presence of potassium carbonate as a base (methanol, 60–70°C, 8–12 hours) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
Key considerations include pH control during substitution reactions and inert atmosphere maintenance to prevent oxidation of the sulfanyl group .
Q. What analytical techniques are most effective for confirming the structural integrity of this compound?
- 1H/13C NMR : Identifies aromatic protons (δ 6.8–7.5 ppm) and acetamide carbonyl signals (δ ~168 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C25H28N3OS: theoretical vs. observed m/z) .
- IR spectroscopy : Confirms C=O stretch (~1650 cm⁻¹) and S–C/N–H vibrations (~3350 cm⁻¹) .
- X-ray crystallography (if crystalline): Resolves spatial arrangement of the imidazole-thioacetamide motif .
Q. What preliminary biological screening assays are suitable for this compound?
- Antimicrobial activity : Broth microdilution assays (MIC determination against Gram-positive/negative bacteria and fungi) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme inhibition : Fluorometric assays targeting elastase or cyclooxygenase (COX-1/2) due to structural analogs showing such activity .
Advanced Research Questions
Q. How do substituent variations (e.g., 4-butylphenyl vs. 4-methoxyphenyl) influence biological activity and target selectivity?
Comparative studies on analogs suggest:
- Lipophilicity : The 4-butylphenyl group enhances membrane permeability compared to polar substituents (e.g., methoxy), improving intracellular bioavailability .
- Target interactions : 3,5-Dimethylphenyl on the imidazole ring may engage in hydrophobic interactions with enzyme active sites (e.g., elastase), while sulfanyl linkages contribute to covalent binding potential .
- SAR trends : Replacement of the butyl group with electron-withdrawing groups (e.g., nitro) reduces antimicrobial efficacy but increases protease inhibition .
Q. What computational strategies can predict binding modes and pharmacokinetic properties of this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like elastase (PDB: 1BRK). Focus on the imidazole-thioacetamide motif’s role in hydrogen bonding .
- ADMET prediction : SwissADME or pkCSM tools assess logP (~3.5), moderate solubility (~50 µM), and cytochrome P450 inhibition risks .
- MD simulations : Evaluate stability of ligand-protein complexes over 100 ns trajectories to identify critical binding residues .
Q. How can conflicting data on biological activity (e.g., cytotoxicity vs. efficacy) be resolved in preclinical studies?
- Dose-response refinement : Test a broader concentration range (nM to µM) to distinguish between specific activity and off-target effects .
- Mechanistic studies : Use RNA-seq or proteomics to identify pathways affected at IC50 doses (e.g., apoptosis markers like caspase-3) .
- Selectivity profiling : Compare activity against primary human cells (e.g., HEK293) to assess therapeutic index .
Method Optimization Questions
Q. What strategies improve yield and purity during scale-up synthesis?
Q. What stability challenges arise under varying pH and temperature conditions, and how are they mitigated?
- pH sensitivity : The sulfanyl group oxidizes to sulfoxide at pH > 8. Use antioxidant additives (e.g., BHT) in buffered solutions .
- Thermal degradation : Above 60°C, the acetamide bond hydrolyzes. Store lyophilized samples at -20°C .
Comparative Analysis
Q. How does this compound compare to FDA-approved drugs with similar scaffolds (e.g., imidazole antifungals)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
